R-(3)-Benzyloxy Myristic Acid is a synthetic compound characterized by its molecular formula and a molecular weight of approximately 334.49 g/mol. This compound features a myristic acid backbone, which is a saturated fatty acid, with a benzyloxy group at the 3-position. The incorporation of the benzyloxy group enhances the solubility and biological activity of the compound, making it significant in various biochemical applications, particularly in proteomics and vaccine development .
R-(3)-Benzyloxy Myristic Acid is classified as an ester derived from myristic acid. It is recognized for its role as an adjuvant in vaccine formulations, where it enhances immune responses by activating antigen-specific CD4+ and CD8+ T cells . The compound is also notable for its potential applications in immunology due to its ability to stimulate dendritic cells and enhance antigen-specific antibody production .
The synthesis of R-(3)-Benzyloxy Myristic Acid typically involves multi-step organic reactions. A common method includes the reaction of benzyl glycidyl ether with myristic acid under specific catalytic conditions.
This synthetic route allows for efficient production suitable for research applications.
The molecular structure of R-(3)-Benzyloxy Myristic Acid can be represented as follows:
R-(3)-Benzyloxy Myristic Acid undergoes various chemical reactions typical of fatty acid esters.
The mechanism of action of R-(3)-Benzyloxy Myristic Acid primarily involves its interaction with immune cells.
R-(3)-Benzyloxy Myristic Acid exhibits several notable physical and chemical properties.
R-(3)-Benzyloxy Myristic Acid has several applications across various scientific fields:
The versatility of R-(3)-Benzyloxy Myristic Acid underscores its significance as a biochemical tool in both research and therapeutic contexts.
The synthesis of enantiomerically pure R-(3)-Benzyloxy myristic acid typically employs myristic acid as the starting material, leveraging its C14 saturated chain while introducing stereoselective modifications at C3. A representative five-step sequence involves:
Intermediate | Configuration | Key Reagents | Yield (%) |
---|---|---|---|
3-Bromomyristic acid | (±) | NBS, CCl~4~, hv | 65-70 |
(R)-3-Bromomyristic acid | R | (1R,2S)-(-)-Ephedrine | 35-40 |
Methyl (R)-3-benzyloxymyristate | R | BnBr, K~2~CO~3~, DMF | 85-90 |
R-(3)-Benzyloxy myristic acid | R | NaOH, EtOH/H~2~O | >95 |
Alternative routes employ chiral pool starting materials like (R)-3-hydroxydecanoate derived from microbial sources, though chain-extension via Arndt-Eistert homologation introduces additional steps and reduces overall yield [6].
Asymmetric catalysis bypasses the low-yielding resolution step, directly installing chirality via enantioselective reactions. Three catalytic strategies demonstrate efficacy:
Catalyst System | Substrate | Product Config. | Yield (%) | ee (%) |
---|---|---|---|---|
(S,S)-Et-DuPhos-Rh | (E)-3-BzO-C~14~H~26~CO~2~H | R | 88 | 92 |
V(O)-1 (3-DMP-5-Br) | 1-Bn-3OH-Quinazolinone | R | 59-93 | 60-84 |
V(O)-2 (3-tBu-5-Br) | 2-Ph-3OH-Quinazolinone | S | 45-72 | 74-75 |
Cinchona PTC | Myristic acid enolate | R | 70 | 78 |
Industrial translation of R-(3)-Benzyloxy myristic acid synthesis leverages flow chemistry to overcome batch limitations (e.g., exotherm management, purification bottlenecks). Integrated continuous systems provide:
The global flow chemistry market (valued at $1.76 billion in 2023) supports this transition, with 11.6% CAGR growth driven by pharmaceutical adoption. Continuous manufacturing aligns with ICH Q13 guidelines, accelerating regulatory approval for API intermediates [3].
Reaction Step | Reactor Type | Temp (°C) | Residence Time | Yield Improvement vs. Batch |
---|---|---|---|---|
Allylic Bromination | Corning AFR | 5 | 2.5 min | +18% |
Williamson Ether Synthesis | Chemtrix Plantrix® | 80 | 8 min | +22% |
Saponification | Packed-bed (CaCO~3~) | 25 | 12 min | +15% |
CAS No.: 26532-22-9
CAS No.: 18641-81-1
CAS No.: 53938-08-2
CAS No.: 61549-24-4
CAS No.: